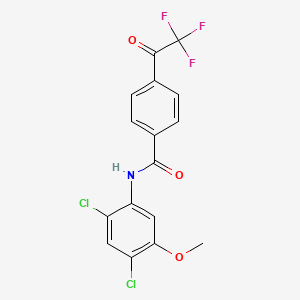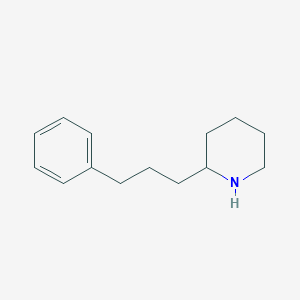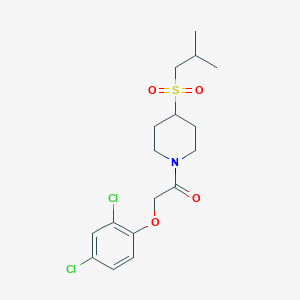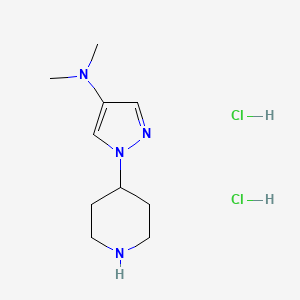
N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including acylation, halogenation, and amide formation. For example, Glover et al. (1984) discussed the intramolecular aromatic substitution in N-halogeno-N-alkoxyamides, suggesting a method that might be applicable to synthesizing complex benzamides by forming N-acyl-N-alkoxynitrenium ions as intermediates (Glover, Goosen, Mccleland, & Schoonraad, 1984).
Molecular Structure Analysis
The molecular structure of benzamides can be elucidated using X-ray diffraction, IR spectroscopy, and NMR techniques. For instance, Sagar et al. (2018) conducted a detailed study on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, providing insights into the conformational preferences and supramolecular aggregation patterns of structurally similar benzamides (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The reactivity of benzamides can be influenced by substituents on the benzene rings. Chemical reactions include hydrolysis, reduction, and electrophilic substitution. The formation of N-acyl-3,4-dihydro-1H-2,1-benzoxazines from N-halogeno-N-alkoxyamides underlines the versatility of benzamides in synthetic chemistry (Glover et al., 1984).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline forms can vary widely among benzamides, influenced by molecular structure and intermolecular interactions. Yanagi et al. (2000) described the preparation and characterization of two crystalline forms of a complex benzamide, highlighting differences in thermal stability and spectroscopic properties (Yanagi et al., 2000).
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity : Acylthioureas, including derivatives related to N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. These derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth abilities. This highlights their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity : Benzamides containing a similar structure have been evaluated for anticonvulsant activity. The 3,5-trifluoromethyl, 3,5-dichloro, and 3-bromo analogues showed significant potency, either equating or surpassing phenytoin, a common anticonvulsant drug (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
Bioanalytical Applications : A study focused on the quantitative analysis of a related compound in mouse plasma using micro-extraction and liquid chromatography-tandem mass spectrometry. This underlines the importance of these compounds in developing bioanalytical methods for pharmacokinetic evaluations (Zalavadia, 2016).
Antioxidant Properties : The antioxidant properties of related benzamide compounds have been investigated using various methods such as X-ray diffraction and density functional theory calculations. This research could lead to the development of new antioxidants (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Chemical Reactivity Analysis : Studies involving derivatives of N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide include exploring molecular structural features, chemical reactivity, and potential as gastrokinetic agents. These studies provide valuable insights into the versatility of these compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Neuroleptic Activity : Benzamides have been synthesized and evaluated for their potential as neuroleptics. They showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3NO3/c1-25-13-7-12(10(17)6-11(13)18)22-15(24)9-4-2-8(3-5-9)14(23)16(19,20)21/h2-7H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUXTNVAWSGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)
![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)


![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)
![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)
